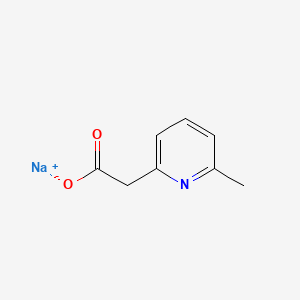

Sodium 2-(6-methylpyridin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-(6-methylpyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8NNaO2 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecular weight of Sodium 2-(6-methylpyridin-2-yl)acetate is 173.15 . Its InChI code is 1S/C8H9NO2.Na/c1-6-3-2-4-7(9-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 and its InChI key is ODMBIOQJFCXTLC-UHFFFAOYSA-M .Physical And Chemical Properties Analysis

Sodium 2-(6-methylpyridin-2-yl)acetate is a white to yellow solid . It has a molecular weight of 173.14 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are 173.04527278 g/mol . Its topological polar surface area is 53 Ų .Scientific Research Applications

Chemical Properties

Sodium 2-(6-methylpyridin-2-yl)acetate is a chemical compound with the CAS Number: 1416351-80-8. It has a molecular weight of 173.15 and its IUPAC name is sodium 2-(6-methylpyridin-2-yl)acetate . It is a white to yellow solid at room temperature .

Safety Information

This compound has several hazard statements including H302, H315, H320, and H335. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Synthesis of Novel Compounds

Sodium 2-(6-methylpyridin-2-yl)acetate can be used in the synthesis of novel heterocyclic compounds with potential biological activities . For example, it can be used to synthesize 2-(pyridin-2-yl) pyrimidine derivatives .

Anti-Fibrosis Activity

Some compounds synthesized using Sodium 2-(6-methylpyridin-2-yl)acetate have shown promising anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) have shown significant anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Inhibition of Collagen Expression

The aforementioned compounds 12m and 12q have been found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

sodium;2-(6-methylpyridin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.Na/c1-6-3-2-4-7(9-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMBIOQJFCXTLC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B592009.png)

![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)

![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)